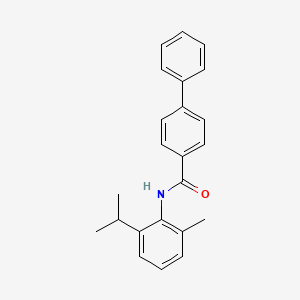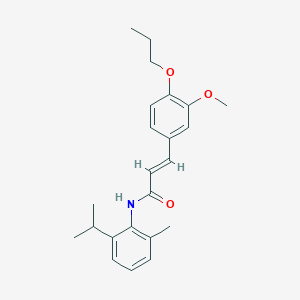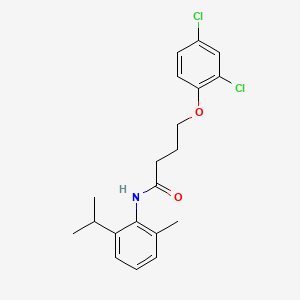![molecular formula C18H18BrNO4 B3751324 methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate](/img/structure/B3751324.png)
methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate
Vue d'ensemble
Description
Methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. It is a synthetic compound that is derived from benzoic acid and has a molecular formula of C21H22BrNO4.
Mécanisme D'action
The mechanism of action of methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate is not fully understood. However, it has been suggested that the compound may exert its cytotoxic effects by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for the maintenance of tissue homeostasis. It is possible that methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate may activate apoptotic pathways in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate has been shown to exhibit cytotoxic activity against cancer cells in vitro. However, its biochemical and physiological effects in vivo are not well understood. Further studies are needed to determine the pharmacokinetics and pharmacodynamics of the compound in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in the laboratory using a multi-step reaction process. It has also been shown to exhibit cytotoxic activity against cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, the compound has some limitations for lab experiments. It is not readily available commercially and can be expensive to synthesize. Furthermore, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the research on methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate. One direction is to further investigate its mechanism of action in cancer cells. This can help to identify the molecular targets of the compound and facilitate the development of more potent anti-cancer drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models. This can provide valuable information on the safety and efficacy of the compound in vivo. Finally, the compound can be used as a starting material for the synthesis of novel compounds with potential therapeutic properties.
Applications De Recherche Scientifique
Methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate has potential applications in various fields of scientific research. One of the major applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of novel compounds with potential therapeutic properties. It has been reported that methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate exhibits cytotoxic activity against cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Propriétés
IUPAC Name |
methyl 5-bromo-2-(4-phenoxybutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-23-18(22)15-12-13(19)9-10-16(15)20-17(21)8-5-11-24-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTTVXGDQIJMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751248.png)
![methyl [5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751254.png)
![methyl [5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751260.png)
![methyl (5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3751273.png)
![[5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3751278.png)
![methyl [5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751284.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3751292.png)





![3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3751334.png)
![3-(3-methoxy-4-propoxyphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide](/img/structure/B3751345.png)